1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde
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Overview
Description
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a naphthylmethyl group attached to the benzimidazole ring, with an aldehyde functional group at the second position
Preparation Methods
The synthesis of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-naphthylmethylamine and o-phenylenediamine.
Formation of Benzimidazole Ring: The o-phenylenediamine undergoes cyclization with formic acid to form benzimidazole.
Introduction of Naphthylmethyl Group: The benzimidazole is then reacted with 1-naphthylmethylamine under suitable conditions to introduce the naphthylmethyl group.
Aldehyde Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde can be compared with other similar compounds such as:
1-(1-Naphthylmethyl)-piperazine: Known for its role as an efflux pump inhibitor in antimicrobial research.
1-Naphthylamine: Used in the synthesis of dyes and pigments, but with different functional groups and reactivity.
N-(1-Naphthyl)ethylenediamine: Utilized in quantitative analysis of nitrates and nitrites.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMQRBHRVRZUIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364104 |
Source
|
Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537010-28-9 |
Source
|
Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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